molecular formula C16H12ClN3O B2393186 8-Chloro-2-phenylquinoline-4-carbohydrazide CAS No. 854867-67-7

8-Chloro-2-phenylquinoline-4-carbohydrazide

Cat. No.: B2393186
CAS No.: 854867-67-7
M. Wt: 297.74
InChI Key: IZYYHUJEYPLOKT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Chloro-2-phenylquinoline-4-carbohydrazide typically involves the reaction of 8-chloro-2-phenylquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions

Chemical Reactions Analysis

8-Chloro-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Chloro-2-phenylquinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The carbohydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

8-Chloro-2-phenylquinoline-4-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

8-chloro-2-phenylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-13-8-4-7-11-12(16(21)20-18)9-14(19-15(11)13)10-5-2-1-3-6-10/h1-9H,18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYYHUJEYPLOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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